molecular formula C13H7FN2S B2956646 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 306976-61-4

2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2956646
CAS No.: 306976-61-4
M. Wt: 242.27
InChI Key: NXLQXFASJWXVQZ-UHFFFAOYSA-N
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Description

2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile is a fluorinated benzonitrile derivative featuring a cyano-substituted 2-thienylmethyl group at the benzene ring’s 2-position. The molecule integrates a thiophene heterocycle, known for its electron-rich aromatic system, and two cyano groups, which are strong electron-withdrawing substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyano(thiophen-2-yl)methyl]-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2S/c14-12-4-1-3-9(10(12)7-15)11(8-16)13-5-2-6-17-13/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLQXFASJWXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2-thiophenemethyl cyanide with 6-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds
Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight
2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile Benzonitrile 6-F, 2-(2-thienyl-CN-methyl) Not reported Estimated ~290
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile Benzonitrile 6-F, 2-(2-Cl-6-F-phenyl-CN-methyl) C₁₅H₇ClF₂N₂ 288.68
6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile Benzonitrile 6-F, 2-(pyridyl-S-) C₁₂H₇FN₂S 230.26
2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile Benzonitrile + benzothiazole 2-CN, 4-(benzothiazolyl), 5-thiophene-CN Not reported Not reported

Key Observations :

  • The target compound distinguishes itself via the 2-thienyl-CN-methyl substituent, contrasting with chloro-fluorophenyl () or pyridylthio () groups in analogs.

Electronic and Reactivity Profiles

The cyano groups withdraw electron density, deactivating the benzene ring toward electrophilic substitution. However, the 2-thienyl moiety’s electron-rich nature may counterbalance this effect, creating a polarized electronic environment. This duality is absent in analogs like 6-fluoro-2-(2-pyridylthio)benzenecarbonitrile, where the pyridylthio group combines sulfur’s electronegativity with nitrogen’s lone pairs, favoring hydrogen bonding .

Catalytic Reactivity :

  • In catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives exhibit higher enantioselectivity (e.g., 97:3 er) compared to 3-thienyl analogs (88:12 er) due to steric and electronic effects of sulfur placement .

Biological Activity

Overview of 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 306976-61-4
  • Molecular Formula : C13H8F1N3S1
  • Molecular Weight : 241.29 g/mol

This compound features a cyano group, a fluorobenzene moiety, and a thienyl group, which may contribute to its biological activities.

Antimicrobial Properties

Compounds with cyano and thienyl groups have been studied for their potential antimicrobial properties. The presence of electron-withdrawing groups like cyano can enhance the reactivity of the compound with biological targets.

Anticancer Activity

Many fluorinated compounds exhibit anticancer properties due to their ability to interact with cellular mechanisms involved in cancer progression. The fluorine atom can increase lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

The mechanism of action for similar compounds often involves:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.

Case Studies

While specific case studies for “this compound” are not available, similar compounds have been documented in literature:

  • Thienyl Derivatives : Research has shown that thienyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results.
  • Fluorinated Compounds : A study on fluorinated benzene derivatives demonstrated enhanced activity against Gram-positive bacteria, suggesting that the fluorine substituent may play a critical role in antimicrobial efficacy.

Data Table: Comparison of Biological Activities

Compound NameStructureActivity TypeReference
Compound AStructure AAntimicrobial
Compound BStructure BAnticancer
Compound CStructure CAntiviral

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : Start with a nucleophilic substitution or Friedel-Crafts alkylation to introduce the thienylmethyl group to the fluorobenzene core. For cyano group incorporation, use Knoevenagel condensation with malononitrile derivatives. Optimize solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like AlCl₃) to enhance yield . Design of Experiments (DOE) can systematically vary temperature (80–120°C), stoichiometry (1:1 to 1:2), and reaction time (6–24 hours) to identify optimal conditions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environment (δ -110 to -120 ppm) and 13C^{13}\text{C} NMR for cyano (δ 115–120 ppm) and thienyl carbons (δ 125–140 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.3) and fragmentation patterns.
  • X-ray Diffraction : Resolve stereochemistry of the thienyl-cyano substituent if crystallinity is achieved.

Q. How does the compound’s reactivity vary under acidic or basic conditions?

  • Methodology : Perform stability studies in pH 1–14 buffers (e.g., HCl/NaOH solutions) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the cyano group to carboxylic acid). Thiophene rings are prone to electrophilic substitution; test reactivity with Br₂ or HNO₃ to assess regioselectivity.

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in fluorobenzene-thiophene coupling reactions?

  • Methodology : When yields vary between studies, conduct kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-limiting steps (e.g., C–C bond formation vs. cyano stabilization). Compare electronic effects using Hammett plots with para-substituted thiophenes. Contradictions in regioselectivity (2- vs. 3-thienyl) may arise from steric hindrance or solvent polarity effects .

Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

  • Methodology : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. Compare DFT-derived absorption spectra (TD-DFT) with experimental UV-Vis data (λmax ~270–300 nm for thiophene-fluorobenzene systems). Validate π-conjugation efficiency via Mulliken population analysis.

Q. What strategies address low reproducibility in biological activity assays involving this compound?

  • Methodology :

  • Solubility : Test co-solvents (DMSO/PEG 400) to improve aqueous solubility.
  • Metabolic Stability : Use liver microsomes to identify CYP450-mediated degradation pathways.
  • Target Binding : Perform SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) and rule out non-specific interactions.
  • Data Normalization : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Case Study : If melting points vary (e.g., 188–192°C in one study vs. 175–180°C in another), analyze polymorphic forms via PXRD or DSC. Confirm if impurities (e.g., unreacted 2-thiophenecarboxaldehyde) skew results . Cross-reference NMR shifts with structurally analogous compounds (e.g., 5-phenylthiophene-2-carboxylic acid, δ 7.2–7.8 ppm for aromatic protons) .

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